molecular formula C18H23N3O5 B10996179 methyl N-[3-(5-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]-L-valinate

methyl N-[3-(5-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)propanoyl]-L-valinate

Cat. No.: B10996179
M. Wt: 361.4 g/mol
InChI Key: FDNUBNNHZOXBCK-WUJWULDRSA-N
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Description

METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly for their sedative and anxiolytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts. Reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use as a sedative, anxiolytic, or anticonvulsant.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

METHYL (2S)-2-{[3-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)PROPANOYL]AMINO}-3-METHYLBUTANOATE may have unique properties or applications that distinguish it from other benzodiazepines, such as specific binding affinities or metabolic pathways.

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

361.4 g/mol

IUPAC Name

methyl (2S)-2-[3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanoylamino]-3-methylbutanoate

InChI

InChI=1S/C18H23N3O5/c1-10(2)15(18(25)26-3)21-14(22)9-8-13-17(24)19-12-7-5-4-6-11(12)16(23)20-13/h4-7,10,13,15H,8-9H2,1-3H3,(H,19,24)(H,20,23)(H,21,22)/t13?,15-/m0/s1

InChI Key

FDNUBNNHZOXBCK-WUJWULDRSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N1

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)CCC1C(=O)NC2=CC=CC=C2C(=O)N1

Origin of Product

United States

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